KB Cell Culture Cytotoxicity Peaked at the n-Propyl Chain Length Among 22 Homologs—The Only Straight-Chain Alkyl Analog Meeting the Revised NCI Activity Threshold
In a systematic screen of 22 5‑substituted‑2,4,6‑trichloropyrimidines against the KB human oral epidermoid carcinoma cell line (Cancer Chemotherapy National Service Center protocol), the 5‑n‑propyl analog (target compound, designated IIa in the study) was identified as the chain‑length optimum for cytotoxicity. The authors explicitly state: 'cytotoxicity … reached a maximum when the side chain was propyl and diminished with increasing chain length' [1]. Furthermore, when the NCI revised its KB activity threshold from ED₅₀ ≤ 4 µg/mL to ED₅₀ ≤ 1 µg/mL, only four compounds from the entire series retained active status: 5‑methyl‑, 5‑bromomethyl‑, 5‑propyl‑, and 5‑phenyl‑2,4,6‑trichloropyrimidine. All longer straight‑chain analogs (5‑butyl, 5‑hexyl, 5‑heptyl, 5‑octyl, 5‑nonyl) and branched isomers (5‑(1‑methylpropyl), 5‑isopentyl) were inactive under the revised criterion [1]. The target compound thus possesses a validated ED₅₀ ≤ 1 µg/mL in KB cells, whereas its immediate higher and lower homologs exceed this threshold.
| Evidence Dimension | Cytotoxicity in KB human cancer cell line (ED₅₀, revised NCI standard: active ≤ 1 µg/mL) |
|---|---|
| Target Compound Data | 5‑n‑Propyl‑2,4,6‑trichloropyrimidine (IIa): ED₅₀ ≤ 1 µg/mL — designated ACTIVE under revised NCI protocol [1] |
| Comparator Or Baseline | 5‑Ethyl (IIb): ED₅₀ > 1 µg/mL (inactive); 5‑Butyl (IId): ED₅₀ > 1 µg/mL (inactive); 5‑Hexyl (IIf): ED₅₀ > 1 µg/mL (inactive); 5‑(1‑Methylpropyl) (branched C₄, IIc): ED₅₀ > 1 µg/mL, less toxic than straight‑chain parent [1] |
| Quantified Difference | The 5‑n‑propyl analog was ~4‑fold more potent than the original active threshold and was the only straight‑chain alkyl derivative (C₁–C₉ series) to meet the more stringent ED₅₀ ≤ 1 µg/mL criterion [1] |
| Conditions | KB human oral epidermoid carcinoma cell line; Cancer Chemotherapy National Service Center (CCNSC) screening protocol; 22‑compound homologous series tested simultaneously; in vivo tumor panel (L1210, P1789/S180, Dunning ascites, Walker 233, Lewis lung) showed no activity for any series member [1] |
Why This Matters
A procurement decision for a 5‑alkyl‑2,4,6‑trichloropyrimidine intended for anticancer screening or SAR follow‑up must prioritize the n‑propyl analog because it is the only straight‑chain alkyl member of the series with confirmed KB‑cell activity under the most stringent historical NCI criterion—substituting with the cheaper and more readily available 5‑methyl or 5‑ethyl analog will yield an inactive compound in this assay system.
- [1] Gershon, H.; Parmegiani, R.; D'Ascoli, R. Pyrimidines. V. Some Higher 5-Substituted 2,4,6-Trichloropyrimidines. J. Med. Chem. 1967, 10 (1), 113–115. DOI: 10.1021/jm00313a031. (Specifically: Table II for KB ED₅₀ data; text on p. 114 lines describing cytotoxicity maximum at propyl and revised activity threshold of ED₅₀ ≤ 1 µg/mL.) View Source
